molecular formula C17H16N2O2 B429534 1-Acetyl-3-(4-hydroxyphenyl)-5-phenyl-2-pyrazoline CAS No. 252006-56-7

1-Acetyl-3-(4-hydroxyphenyl)-5-phenyl-2-pyrazoline

Cat. No. B429534
CAS RN: 252006-56-7
M. Wt: 280.32g/mol
InChI Key: GRBOJIIJKVNESA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Acetyl-3-(4-hydroxyphenyl)-5-phenyl-2-pyrazoline, also known as curcumin analog 1, is a synthetic compound derived from curcumin, the active ingredient in turmeric. This compound has gained significant attention in the scientific community due to its potential therapeutic properties.

Scientific Research Applications

Curcumin analog 1 has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. Several studies have reported that this compound can inhibit the growth and proliferation of cancer cells, including breast, lung, and colon cancer cells. Additionally, it has been found to be effective in reducing inflammation and oxidative stress in various animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-Acetyl-3-(4-hydroxyphenyl)-5-phenyl-2-pyrazoline analog 1 for lab experiments is its low toxicity. It has been found to be safe at high doses in animal studies. Additionally, it is relatively easy and cost-effective to synthesize. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 1-Acetyl-3-(4-hydroxyphenyl)-5-phenyl-2-pyrazoline analog 1. One potential area of study is its potential use in combination with other anticancer drugs to enhance their effectiveness. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Finally, more research is needed to determine the optimal dosing and administration of this compound for therapeutic use.
Conclusion
In conclusion, 1-Acetyl-3-(4-hydroxyphenyl)-5-phenyl-2-pyrazoline analog 1 is a synthetic compound with potential therapeutic properties. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. The synthesis method is relatively easy and cost-effective, and the compound has low toxicity. However, it has limitations due to its poor solubility in water. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound.

Synthesis Methods

The synthesis of 1-Acetyl-3-(4-hydroxyphenyl)-5-phenyl-2-pyrazoline analog 1 involves the reaction of 4-hydroxybenzaldehyde and acetophenone with hydrazine hydrate in the presence of ethanol. The resulting mixture is then refluxed with phenylhydrazine to obtain the final product. The yield of this synthesis method is approximately 70%.

properties

IUPAC Name

1-[5-(4-hydroxyphenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-12(20)19-17(14-5-3-2-4-6-14)11-16(18-19)13-7-9-15(21)10-8-13/h2-10,17,21H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRBOJIIJKVNESA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC=C(C=C2)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetyl-3-(4-hydroxyphenyl)-5-phenyl-2-pyrazoline

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